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Compound of Interest

Compound Name: 2,5-Dichloro-3-methoxyphenol

CAS No.: 1781571-37-6

Cat. No.: B3348544

Get Quote

Executive Summary & Structural Context
2,5-Dichloro-3-methoxyphenol is a tetrasubstituted benzene derivative often encountered as

a metabolic intermediate or process impurity in the synthesis of chlorinated agrochemicals

(e.g., Chloroneb derivatives) and pharmaceuticals.[1]

Distinguishing this compound from its structural isomers (e.g., 2,5-dichloro-4-methoxyphenol)

and precursors (2,5-dichlorophenol) is critical. Its IR spectrum is defined by two unique

mechanistic features:

Intramolecular Hydrogen Bonding: The ortho-chlorine at position 2 locks the hydroxyl group

(position 1) into a specific conformation, creating a distinct, sharp O-H stretch unlike the

broad bands of non-ortho-substituted phenols.

Isolated Proton Signatures: The substitution pattern leaves protons only at positions 4 and 6,

resulting in a "two isolated hydrogens" pattern in the fingerprint region, devoid of the

"adjacent hydrogen" bands seen in precursors.
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Decision Logic for Identification
The following workflow illustrates the logical deduction path to confirm 2,5-dichloro-3-
methoxyphenol using IR data.

Unknown Chlorinated Phenol Sample

Analyze OH Region (3200-3650 cm⁻¹)

Broad Band (~3300 cm⁻¹)
Intermolecular H-Bonding

No Ortho-Cl

Sharp Band (~3530-3550 cm⁻¹)
Intramolecular OH...Cl Bond

Ortho-Cl Present

Likely Isomer:
3-Methoxyphenol (No Cl)

Analyze Fingerprint (600-900 cm⁻¹)
C-H Out-of-Plane (OOP)

Peaks at ~810-840 cm⁻¹
(Adjacent Hydrogens Present)

Protons at 3,4 (e.g. 2,5-DCP)

Peaks only at 860-900 cm⁻¹
(Isolated Hydrogens Only)

Protons at 4,6 (Target)

Likely Isomer:
2,5-Dichlorophenol (Precursor)

CONFIRMED:
2,5-Dichloro-3-methoxyphenol

Click to download full resolution via product page

Caption: Logical workflow for distinguishing 2,5-dichloro-3-methoxyphenol from common

analogs based on H-bonding and substitution patterns.
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The table below contrasts the target molecule with its direct precursor (2,5-dichlorophenol) and

its functional analog (3-methoxyphenol).

Functional
Group

Mode of
Vibration

2,5-Dichloro-3-

methoxyphenol

(Target)

2,5-

Dichlorophenol

(Precursor)

3-

Methoxyphenol

(Analog)

O-H Group Stretch

~3530–3550

cm⁻¹ (Sharp)

(Intramolecular

OH···Cl)

~3545 cm⁻¹

(Sharp)

(Intramolecular

OH···Cl)

3300–3400 cm⁻¹

(Broad)

(Intermolecular

OH···OH)

Aromatic C-H Stretch
>3000 cm⁻¹

(Weak)
3078 cm⁻¹ ~3050 cm⁻¹

Methoxy (–

OCH₃)
C-H Stretch

2840–2960

cm⁻¹(Distinct

doublet)

Absent 2835–2960 cm⁻¹

C-O (Ether) Stretch

1200–1275

cm⁻¹(Ar–O–C

Asymmetric)

Absent ~1266 cm⁻¹

C-Cl Stretch 600–800 cm⁻¹
~748 cm⁻¹ / 658

cm⁻¹
Absent

Substitution OOP Bending

860–900 cm⁻¹

Only(2 Isolated

Protons)

810–840 cm⁻¹ &

870+ cm⁻¹(2

Adjacent + 1

Isolated)

~780 cm⁻¹ &

~690 cm⁻¹(3

Adjacent + 1

Isolated)

Deep Dive: The Mechanistic Differentiators
A. The "Ortho-Chloro" Effect (3530–3550 cm⁻¹)
In 3-methoxyphenol, the hydroxyl group is free to form strong intermolecular hydrogen bonds,

resulting in a broad, intense peak centered around 3350 cm⁻¹. In 2,5-dichloro-3-
methoxyphenol, the chlorine atom at position 2 is adjacent to the hydroxyl group at position 1.

This proximity forces the formation of a 5-membered intramolecular hydrogen bond ring (O-

H···Cl).
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Result: The O-H peak sharpens significantly and shifts to a higher frequency (~3530–3550

cm⁻¹) compared to intermolecular bonds, but lower than a completely free phenol (~3600

cm⁻¹). This is a diagnostic marker for ortho-chlorophenols.

B. The "Isolated Proton" Fingerprint (860–900 cm⁻¹)
The substitution pattern is the most reliable way to distinguish the target from 2,5-

dichlorophenol.

2,5-Dichlorophenol: Has protons at positions 3, 4, and 6. Protons 3 and 4 are adjacent

(ortho-coupled). This creates a strong bending mode at 810–840 cm⁻¹ (characteristic of 2

adjacent H).

2,5-Dichloro-3-methoxyphenol: The addition of the methoxy group at position 3 replaces

one of the adjacent protons. The remaining protons are at positions 4 and 6. Both are

isolated (surrounded by substituents).

Result: The spectrum will lack the 810–840 cm⁻¹ band entirely. Instead, you will see distinct

peaks in the 860–900 cm⁻¹ range, characteristic of isolated aromatic hydrogens.

Experimental Protocol: Self-Validating Identification
To unambiguously identify this compound, use the following "Dilution Test" protocol to confirm

the intramolecular H-bond.

Method: Dilution in Non-Polar Solvent (CCl₄ or CHCl₃)
Objective: Distinguish intramolecular H-bonding (Target) from intermolecular aggregation

(impurities).

Principle: Intermolecular bonds break upon dilution; intramolecular bonds do not.[2]

Step-by-Step:

Preparation: Prepare a 10% (w/v) solution of the sample in dry Carbon Tetrachloride (CCl₄)

or Chloroform (CHCl₃).

Scan 1 (Concentrated): Record the spectrum. Note the O-H region.
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Dilution: Dilute the sample to 1% (w/v) and then 0.1% (w/v).

Scan 2 & 3 (Dilute): Record spectra at each step.

Interpretation:

Target (2,5-dichloro-3-methoxyphenol): The sharp peak at ~3540 cm⁻¹ will remain

constant in position and relative intensity (relative to C-H stretches) across all dilutions. The

intramolecular bond is intrinsic to the molecule.

Alternative (e.g., 3-methoxyphenol): The broad band at 3350 cm⁻¹ will disappear, replaced

by a sharp "free OH" peak at ~3600 cm⁻¹ as the molecules separate.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b3348544/docs?utm_src=pdf-body#comparative-ir-spectroscopy-guide-2-5-dichloro-3-methoxyphenol
https://www.spcmc.ac.in/uploads/1716616056_PPT-10PART-4IR.pdf
https://www.benchchem.com/product/b3348544?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3348544?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. academics.nat.tum.de [academics.nat.tum.de]

2. spcmc.ac.in [spcmc.ac.in]

To cite this document: BenchChem. [Comparative IR Spectroscopy Guide: 2,5-Dichloro-3-
methoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3348544/docs#comparative-ir-spectroscopy-guide-2-
5-dichloro-3-methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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